![molecular formula C9H6BrF3O B3033805 4'-Bromo-3'-(trifluoromethyl)acetophenone CAS No. 120077-70-5](/img/structure/B3033805.png)
4'-Bromo-3'-(trifluoromethyl)acetophenone
Overview
Description
4’-Bromo-3’-(trifluoromethyl)acetophenone is a chemical compound with the CAS Number: 120077-70-5 . It has a molecular weight of 267.05 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated .Molecular Structure Analysis
The molecular formula of 4’-Bromo-3’-(trifluoromethyl)acetophenone is C9H5BrF3O . The structure of similar compounds can be found in databases like the NIST Chemistry WebBook .Chemical Reactions Analysis
The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone has been studied . This reaction was mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide .Physical And Chemical Properties Analysis
4’-Bromo-3’-(trifluoromethyl)acetophenone is a solid at room temperature . It has a molecular weight of 267.05 .Scientific Research Applications
- α-Bromination Reaction : The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry. 4’-Bromo-3’-(trifluoromethyl)acetophenone serves as an intermediate in the synthesis of α-brominated products. These intermediates find applications in pharmaceuticals, pesticides, and other chemicals .
- Enantioselective Addition : Researchers have investigated the enantioselective addition of dialkylzinc to this compound. The reaction, mediated by specific chiral ligands, can lead to valuable chiral building blocks for drug development .
- Phosphorescence Emission : Studies have explored the phosphorescence emission spectra of 4’-Bromo-3’-(trifluoromethyl)acetophenone. Understanding its photophysical properties can aid in designing fluorescent probes and sensors for analytical applications .
- Side Chain Bromination : Researchers have investigated the side chain bromination of acetophenone derivatives, including this compound. Biphasic electrolysis in chloroform has been used to achieve effective conversion. Controlling the current density is crucial for optimizing the reaction .
- Undergraduate Teaching : In educational settings, this compound has been employed in innovative experiments. For instance, junior undergraduates successfully synthesized 4-chloro-α-bromo-acetophenone using pyridine hydrobromide perbromide as the brominating agent. This approach enhances students’ practical skills, safety awareness, and scientific literacy .
Organic Synthesis and Medicinal Chemistry
Fluorescent Probes and Sensors
Electrochemistry and Biphasic Electrolysis
Chemical Education and Innovative Experiments
Mechanism of Action
Target of Action
It’s known that brominated acetophenone derivatives are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The mode of action of 4’-Bromo-3’-(trifluoromethyl)acetophenone involves a series of chemical reactions. Under acidic conditions, acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The α-bromination reaction of carbonyl compounds, such as this one, is a significant topic in the field of organic chemistry .
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 1564±006 g/cm3 and boiling point of 2458±400 °C, may influence its bioavailability .
Result of Action
The result of the action of 4’-Bromo-3’-(trifluoromethyl)acetophenone is the formation of brominated products, which are significant intermediates in organic synthesis. These intermediates find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
The action of 4’-Bromo-3’-(trifluoromethyl)acetophenone can be influenced by various environmental factors such as reaction time, reaction temperature, and dosage of the brominating agent
properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQPRQCBQCKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252872 | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120077-70-5 | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120077-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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